molecular formula C12H6Cl3NO B1463192 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine CAS No. 1187168-32-6

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine

Cat. No. B1463192
M. Wt: 286.5 g/mol
InChI Key: OJNSZXURZYUOLK-UHFFFAOYSA-N
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Description

“2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H6Cl3NO . It has a molecular weight of 286.54 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone .


Synthesis Analysis

The synthesis of such compounds often involves reactions with organolithium reagents . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” can be represented by the InChI code: 1S/C12H6Cl3NO/c13-9-3-1-2-8(11(9)15)12(17)7-4-5-10(14)16-6-7/h1-6H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” include a molecular weight of 286.54 .

Scientific Research Applications

Catalysis and Chemical Reactions

Research on dichlorobenzoyl chlorides, closely related to 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine, has explored their utility in inverse phase transfer catalysis. These compounds, when used with pyridine 1-oxide, facilitate substitution reactions indicating their potential in creating complex chemical structures through phase-transfer catalysis methods. This study highlights the kinetics and reactivity patterns of such chlorides in various chemical environments, suggesting applications in synthetic chemistry and material science (Chang & Jwo, 2000).

Synthesis of Heterocycles

Another significant application involves the regioselective difunctionalization of pyridines, leading to the formation of 2,3,4-trisubstituted pyridines, a process critical for creating complex organic molecules. This technique, applied to various chloropyridines including compounds similar to 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine, showcases the versatility of these compounds in synthesizing medicinally relevant structures and their potential in drug development (Heinz et al., 2021).

Agrochemical Research

2-Chloro-5-trifluoromethyl pyridine, a compound with structural similarities, is extensively used as an intermediate in the synthesis of agrochemicals, including herbicides. This underscores the importance of chloro-substituted pyridines in developing new agrochemical agents, highlighting the role of 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine in this industry. Research in this area focuses on synthesis methods and application studies, indicating ongoing development trends and the search for more efficient and sustainable agricultural solutions (Li Zheng-xiong, 2004).

Pharmaceutical Intermediates

Compounds related to 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine are key intermediates in pharmaceutical research, particularly in synthesizing compounds with potential antibacterial and anticancer properties. Their utility extends beyond a single application, serving as crucial building blocks in the design and synthesis of new drugs. This reflects the broader significance of chloro-substituted pyridines in medicinal chemistry and drug discovery efforts (Ibrahim et al., 2022).

Safety And Hazards

The safety data sheet for similar compounds like “2,4-Dichlorobenzyl chloride” indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-9-3-1-7(5-10(9)14)12(17)8-2-4-11(15)16-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNSZXURZYUOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222764
Record name (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine

CAS RN

1187168-32-6
Record name (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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